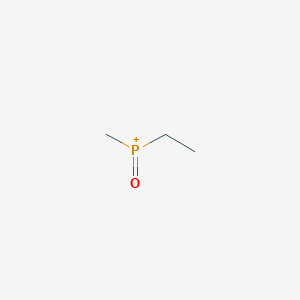

ETHYL(METHYL)PHOSPHINE OXIDE

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are integral to numerous areas of modern chemical research. frontiersin.orgtaylorandfrancis.comwikipedia.org Their diverse applications span from medicinal and agricultural chemistry to materials science and organic synthesis. frontiersin.orgresearchgate.net In the pharmaceutical realm, over 80 phosphorus-containing drugs are in clinical use, with many more under investigation for antiviral and anticancer therapies. frontiersin.orgresearchgate.net The agricultural sector extensively utilizes organophosphorus compounds as pesticides. frontiersin.orgtaylorandfrancis.com Furthermore, these compounds are crucial in organic synthesis, where phosphonates serve as improved Wittig reagents and phosphines act as vital ligands in metal-catalyzed reactions. frontiersin.org Their unique properties also lend them to applications as fire retardants and metal extractants. frontiersin.org The P=O group in many of these compounds imparts a high coordination ability with metals. frontiersin.org

Fundamental Aspects of the Phosphine (B1218219) Oxide Functional Group

Phosphine oxides are organophosphorus compounds featuring a phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic substituents. ontosight.ai These compounds are generally more stable than their corresponding phosphines due to the strong, polar P=O bond. wikipedia.org

Theoretical Description of the P=O Bond Character

The nature of the phosphoryl (P=O) bond in phosphine oxides has been a subject of considerable discussion. While historically depicted as a simple double bond, contemporary understanding, supported by molecular orbital theory and computational analyses, suggests a more complex picture. wikipedia.orgstackexchange.com The bond is more accurately described as a dative or coordinate bond, where the oxygen atom donates a lone pair of electrons to the phosphorus atom. wikipedia.org This results in a significant polarity, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen. stackexchange.com The P=O bond is notably strong and short, a characteristic attributed to the donation of oxygen p-orbital lone pair electrons into the antibonding phosphorus-carbon orbitals. stackexchange.com This model is favored over earlier theories that invoked the involvement of phosphorus d-orbitals in bonding. wikipedia.orgstackexchange.com

Tautomerism and Reactivity Divergence in Secondary Phosphine Oxides

Secondary phosphine oxides (SPOs), with the general formula R₂P(O)H, exhibit a fascinating tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid form (R₂POH). wikipedia.orgrsc.orgub.edu This equilibrium is a key determinant of their reactivity. rsc.orgnih.gov The position of this equilibrium is significantly influenced by the electronic properties of the substituents on the phosphorus atom. nih.govresearchgate.net Electron-withdrawing groups tend to favor the trivalent phosphinous acid form, while electron-donating groups shift the equilibrium towards the pentavalent phosphine oxide. nih.govresearchgate.net This tautomerism allows SPOs to act as versatile ligands in transition-metal catalysis, as coordination to a metal can shift the equilibrium towards the phosphinous acid form, which can then act as a traditional trivalent phosphine ligand. rsc.org

Historical and Current Perspectives on Phosphine Oxide-Mediated Transformations

Phosphine oxides have long been recognized as byproducts in stoichiometric reactions like the Wittig, Mitsunobu, and Appel reactions. nih.govresearchgate.net The thermodynamic stability of the P=O bond is a major driving force for these transformations. researchgate.net However, the generation of stoichiometric phosphine oxide waste has been a significant drawback. nih.gov

In recent years, a major focus in organophosphorus chemistry has been the development of catalytic processes that utilize phosphine oxides or avoid their generation as waste. nih.gov This has led to innovative strategies for the in situ reduction of phosphine oxides back to the corresponding phosphines, thereby enabling catalytic cycles. acs.orgacs.orgkit.edu These advancements have expanded the utility of phosphine-mediated reactions in a more sustainable and atom-economical manner. researchgate.net Furthermore, phosphine oxides themselves are now being explored as catalysts and functional materials in their own right, for instance, in the development of luminescent materials for organic light-emitting diodes (OLEDs). tandfonline.com

Data Tables

Table 1: Properties of Selected Organophosphorus Compounds

| Compound Name | Formula | Molar Mass ( g/mol ) | Key Feature |

| Ethyl(methyl)phosphine oxide | C₃H₉OP | 92.08 | Chiral phosphine oxide |

| Dimethylphosphine (B1204785) oxide | (CH₃)₂P(O)H | 78.05 | Secondary phosphine oxide |

| Diphenylphosphine (B32561) oxide | (C₆H₅)₂P(O)H | 202.18 | Secondary phosphine oxide |

| Triphenylphosphine (B44618) oxide | (C₆H₅)₃PO | 278.28 | Byproduct of Wittig reaction |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl-methyl-oxophosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OP/c1-3-5(2)4/h3H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUDIXALQIJASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Ethyl Methyl Phosphine Oxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of organophosphorus compounds, with ³¹P NMR being particularly powerful for probing the local environment of the phosphorus atom.

Application of ³¹P NMR for Reaction Monitoring and Speciation

³¹P NMR spectroscopy serves as a critical tool for real-time monitoring of reactions involving phosphine (B1218219) oxides and for identifying different phosphorus-containing species in a reaction mixture. nih.govmagritek.com The significant chemical shift dispersion in ³¹P NMR allows for the clear distinction between reactants, intermediates, products, and byproducts.

The oxidation of a phosphine to its corresponding phosphine oxide is a common reaction that can be readily followed by ³¹P NMR. For instance, the oxidation of a tertiary phosphine results in a significant downfield shift of the ³¹P NMR signal. This change in chemical shift provides a direct means to track the progress of the reaction. In the case of the oxidation of tricyclohexylphosphine, the signal for the phosphine at 9.95 ppm disappears over time, while a new signal corresponding to the phosphine oxide appears and grows at 47.3 ppm. magritek.com This principle is directly applicable to monitoring the formation of ethyl(methyl)phosphine oxide from its phosphine precursor.

Furthermore, ³¹P NMR is invaluable for speciation in complex mixtures. Different phosphine oxide species, including potential side-products or intermediates, will exhibit distinct chemical shifts, allowing for their identification and quantification. magritek.comresearchgate.net For example, in catalytic processes where phosphine ligands are used, ³¹P NMR can be used to identify the formation of the desired phosphine oxide as well as any undesired oxidized byproducts. researchgate.net The chemical shifts of tertiary phosphine oxides typically appear in the range of +20 to +60 ppm. youtube.com

Table 1: Illustrative ³¹P NMR Chemical Shifts for Reaction Monitoring of Phosphine Oxides

| Compound Name | Precursor (Phosphine) Chemical Shift (ppm) | Product (Phosphine Oxide) Chemical Shift (ppm) |

|---|---|---|

| Tricyclohexylphosphine Oxide | 9.95 | 47.3 |

| Trimethylphosphine (B1194731) Oxide | -62.0 | 36.2 |

| Triethylphosphine Oxide | -20.4 | 48.3 |

| Triphenylphosphine (B44618) Oxide | -5.0 | 29.2 |

This table is for illustrative purposes and shows data for analogous compounds.

Elucidation of Stereochemistry and Conformational Analysis via NMR

For chiral phosphine oxides like this compound, NMR spectroscopy, particularly in conjunction with chiral solvating agents (CSAs), is a powerful method for determining enantiomeric purity and assigning absolute stereochemistry. nih.govresearchgate.net The addition of a CSA to a solution of a racemic or enantiomerically enriched phosphine oxide can lead to the formation of diastereomeric complexes that are distinguishable by NMR. This results in the splitting of the ³¹P NMR signal into two separate resonances, one for each enantiomer. nih.govacs.org

For example, the enantiomeric excess of (2-methylphenyl)-phenylphosphine oxide has been successfully determined using this method. acs.orgnih.gov The difference in the chemical shifts (Δδ) between the diastereomeric complexes is dependent on the specific CSA used and the structure of the phosphine oxide. The integration of the two signals directly corresponds to the ratio of the enantiomers present.

Conformational analysis of small flexible molecules can also be performed using NMR data, often supported by quantum mechanical calculations. nih.govtorvergata.it By analyzing coupling constants and nuclear Overhauser effects (NOEs), it is possible to deduce the preferred conformations of the molecule in solution. For this compound, this would involve studying the rotational preferences around the P-C bonds.

Table 2: Example of ³¹P NMR Signal Splitting for a Chiral Phosphine Oxide using a Chiral Solvating Agent

| Chiral Phosphine Oxide | Chiral Solvating Agent | Enantiomer 1 Chemical Shift (ppm) | Enantiomer 2 Chemical Shift (ppm) |

|---|---|---|---|

| (2-Methylphenyl)-phenylphosphine oxide | (S)-1-Naphthylethylamine | Not specified | Not specified |

This table illustrates the principle of chiral discrimination by NMR.

Vibrational Spectroscopy: Infrared and Raman Studies

Analysis of Diagnostic Vibrational Modes

The most characteristic vibrational mode for a phosphine oxide is the P=O stretching vibration. This mode gives rise to a strong absorption band in the IR spectrum, typically in the range of 1100-1300 cm⁻¹. mdpi.comresearchgate.net The exact frequency of the P=O stretch is sensitive to the nature of the substituents on the phosphorus atom. For instance, in trimethylphosphine oxide, the P=O stretching frequency is observed around 1268 cm⁻¹. mdpi.com

Other diagnostic vibrational modes include the P-C stretching and bending vibrations, as well as the various vibrations associated with the ethyl and methyl groups. The analysis of these modes in both IR and Raman spectra can provide a detailed vibrational fingerprint of this compound. researchgate.netspectroscopyonline.com Shifts in these vibrational frequencies upon coordination to a metal center or involvement in hydrogen bonding can also be used to probe intermolecular interactions. mdpi.comrsc.org

Table 3: Diagnostic Vibrational Frequencies for Phosphine Oxides

| Compound Name | P=O Stretch (cm⁻¹) | P-C Stretch (cm⁻¹) | Reference |

|---|---|---|---|

| Trimethylphosphine Oxide | 1268 | Not specified | mdpi.com |

| Tris(2-cyanoethyl)phosphine Oxide | Not specified | Not specified | researchgate.net |

This table provides examples of diagnostic vibrational modes for analogous compounds.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds at the atomic level.

Single-Crystal X-ray Diffraction for Chiral Phosphine Oxides

For a chiral molecule like this compound, single-crystal X-ray diffraction is the most powerful technique for unambiguously determining its absolute stereochemistry. csic.esarxiv.orgmdpi.com By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, it is possible to establish the spatial arrangement of all atoms in the molecule, including the absolute configuration at the chiral phosphorus center.

The crystal structures of numerous chiral phosphine oxides have been determined, providing valuable insights into their solid-state conformations and intermolecular interactions, such as hydrogen bonding. acs.orgnih.govmdpi.comiucr.orgrsc.orgrsc.org For example, the absolute configuration of (S)-(2-methylphenyl)-phenylphosphine oxide was unequivocally determined by X-ray crystallography of its diastereomeric complex with a chiral resolving agent. acs.orgnih.gov This technique provides precise bond lengths, bond angles, and torsion angles, which can be compared with theoretical calculations. researchgate.net

Table 4: Illustrative Crystallographic Data for a Chiral Phosphine Oxide

| Compound | Crystal System | Space Group | Key Torsion Angle(s) | Reference |

|---|---|---|---|---|

| (S)-(2-Methylphenyl)-phenylphosphine Oxide Diastereomeric Complex | Monoclinic | P2₁ | Not specified | acs.orgnih.gov |

| {[(3-{[2-(diphenylphosphinoyl)ethanamido]methyl}benzyl)carbamoyl]methyl}diphenylphosphine oxide | Monoclinic | C2/c | P1—C2—C1—N1 = -108.39 (15)° | iucr.org |

This table presents examples of crystallographic data for analogous chiral phosphine oxides.

Investigation of Non-Bonding Interactions in Crystalline States

The primary and most influential non-bonding interaction in many phosphine oxide crystals is hydrogen bonding. The phosphoryl oxygen atom is a potent hydrogen bond acceptor, readily interacting with suitable hydrogen bond donors. In the absence of strong donors, weaker interactions such as C-H···O hydrogen bonds become significant. These interactions, although weaker than conventional hydrogen bonds, can collectively dictate the supramolecular architecture.

For instance, in the crystal structures of various carbamoylmethylphosphine oxide (CMPO) compounds, extensive networks of both intramolecular and intermolecular hydrogen bonds are observed. iucr.orgresearchgate.netiucr.org In one such derivative, intermolecular hydrogen bonds between an amide hydrogen and the phosphoryl oxygen, with a donor-acceptor distance of 2.883 Å, create ribbon-like structures that propagate through the crystal lattice. iucr.orgiucr.org

Furthermore, in phosphine oxides featuring aromatic substituents, C-H···π and π-π stacking interactions are prevalent. researchgate.net In the crystal structure of ethyl-(2-methylphenyl)-phenylphosphine oxide, X-ray analysis has been instrumental in revealing the key non-bonding interactions that are responsible for enantiomeric recognition in its racemic crystal formation. nih.gov These interactions, though not detailed with specific geometric parameters in the available abstract, highlight the importance of subtle intermolecular forces in the solid-state organization of even relatively small phosphine oxide molecules.

The table below summarizes the types of non-bonding interactions observed in related phosphine oxide compounds, which can be considered as a model for what might be expected in the crystalline state of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference Compound Example |

| Hydrogen Bond | N-H | P=O | D···A distance of 2.883 Å | Diethyl [({2-[2-(diethoxyphosphinoyl)-ethanamido]ethyl}carbamoyl)methyl]phosphonate |

| C-H···π Interaction | C-H | π-system (aromatic ring) | C···centroid distance of 3.622 Å | {[(3-{[2-(diphenylphosphinoyl)ethanamido]methyl}benzyl)carbamoyl]methyl}diphenylphosphine oxide |

| π-π Stacking | π-system | π-system | Centroid-centroid distance of 3.9479 Å | {[(3-{[2-(diphenylphosphinoyl)ethanamido]methyl}benzyl)carbamoyl]methyl}diphenylphosphine oxide |

Other Spectroscopic Techniques for Structural Characterization

UV-Visible Spectroscopy in Theoretical and Experimental Contexts

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For simple alkylphosphine oxides like this compound, which lack extensive chromophores, the primary electronic transitions are expected to occur in the ultraviolet region and are typically of the n → σ* and σ → σ* types. These transitions generally have low molar absorptivity and are found at shorter wavelengths.

Direct experimental UV-Visible spectral data for this compound is not prominently featured in the reviewed literature. However, the study of other phosphine oxides, particularly those with acyl or aryl groups, offers a comparative context. Acylphosphine oxides, for example, are known to have absorption bands in the near-UV region (350-420 nm), which is a property exploited in their use as photoinitiators. mdpi.comgoogle.comjst.go.jpnih.gov These absorptions are attributed to n → π* transitions involving the carbonyl and phosphoryl groups.

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are a powerful tool for predicting and interpreting the UV-Visible spectra of molecules. researchgate.netresearchgate.net For simple phosphine oxides, theoretical studies would likely predict the low-intensity, high-energy transitions characteristic of saturated systems. The introduction of substituents with π-systems would lead to the appearance of lower energy π → π* transitions.

The table below presents experimental UV-Visible absorption data for a selection of phosphine oxide derivatives, illustrating the influence of molecular structure on the absorption maxima. While not directly representative of this compound, these data provide a general understanding of the electronic spectroscopy of this class of compounds.

| Compound | λmax (nm) | Solvent | Reference |

| Acylphosphine Oxide Derivatives | 365 - 416 | Various | jst.go.jpnih.gov |

| Bisacylphosphine Oxide Derivatives | 365 - 416 | Various | jst.go.jpnih.gov |

Theoretical and Computational Chemistry of Ethyl Methyl Phosphine Oxide

Electronic Structure and Bonding Analysis

Computational quantum chemistry offers powerful tools to analyze the distribution of electrons and the nature of chemical bonds within a molecule. For ethyl(methyl)phosphine oxide, this analysis is particularly focused on the unique characteristics of the phosphoryl (P=O) bond.

The nature of the phosphorus-oxygen bond in phosphine (B1218219) oxides has been a subject of extensive theoretical investigation. Early descriptions involving phosphorus d-orbitals have been largely superseded by models supported by modern ab initio and Density Functional Theory (DFT) calculations. wikipedia.org These studies consistently show that the P=O bond is strong, highly polar, and shorter than a typical P-O single bond. jussieu.fr

Molecular Orbital (MO) theory describes the bond as resulting from the donation of lone pair electrons from oxygen p-orbitals into the antibonding (σ*) orbitals of the phosphorus-carbon bonds. wikipedia.orgscribd.com This interaction, often termed negative hyperconjugation, contributes to the bond's strength and short length. researchgate.net In simple Lewis terms, the bond is most accurately depicted as a dative or semipolar bond (R₃P⁺-O⁻), rather than a true double bond. wikipedia.orgjussieu.fr

Advanced computational methods provide a more nuanced picture:

Atoms-in-Molecules (AIM) Theory: AIM analysis of the electron density topology indicates a highly polarized σ bond accompanied by significant back-bonding from the oxygen π orbitals. jussieu.fr This approach, along with analyses of the Laplacian of the electron density, reveals three nonbonded maxima behind the oxygen atom, corresponding to its lone pairs. jussieu.fr

Electron Localization Function (ELF): ELF studies on model compounds like H₃PO also identify three lone pair attractors on the oxygen, staggered with respect to the P-H bonds. The nature of the ELF isosurfaces for these lone pairs and the P-O bond attractor suggests a highly ionic environment around the oxygen atom, supporting the model of lone pair polarization and back-bonding. jussieu.fr

Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the charge distribution, showing significant charge transfer from the phosphorus unit to the oxygen atom. researchgate.net This analysis reveals strong delocalization interactions between the filled oxygen lone pair orbitals and the empty P-C antibonding orbitals, confirming the back-donation mechanism. The calculated bond order for the phosphoryl bond is typically around 1.3, which is stronger than a single bond but less than a true double bond. acs.org

These computational approaches collectively describe the P=O bond in this compound as a highly polarized, strong single dative bond, fortified by substantial back-bonding from oxygen lone pairs into the P-C σ* orbitals.

The presence of the ethyl group in this compound introduces rotational flexibility, leading to different conformational isomers. Computational methods are essential for determining the geometries of these conformers and their relative energies.

Studies using high-level theory, such as Møller-Plesset perturbation theory (MP2) with large basis sets (e.g., cc-pVTZ), have been performed on analogous compounds like dimethylethylphosphine oxide [OP(CH₃)₂C₂H₅] to map the potential energy surface for rotation around the P-C(ethyl) bond. iastate.edu

The primary rotation is around the P-CH₂ bond of the ethyl group. The calculations typically reveal two stable conformers:

Anti-conformer: The methyl group of the ethyl substituent is positioned anti (180°) to the phosphoryl oxygen. This conformer is generally the global minimum, as it minimizes steric repulsion.

Gauche-conformer: The methyl group of the ethyl substituent is positioned gauche (approx. 60°) to the phosphoryl oxygen. This conformer is slightly higher in energy.

The energy barrier for rotation between these conformers tends to increase with the steric bulk of the substituents on the phosphorus atom. iastate.edu Geometry optimization using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, is a standard approach to locate these minima on the potential energy surface and calculate their structural parameters. mdpi.comnih.gov

| Conformer | Dihedral Angle (O=P-C-C) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Anti | ~180° | 0.00 | MP2/cc-pVTZ |

| Gauche | ~60° | 0.5 - 1.5 | MP2/cc-pVTZ |

| Rotational Transition State | ~120° | 2.0 - 3.5 | MP2/cc-pVTZ |

Computational Mechanistic Studies

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping reaction pathways, identifying transition states, and determining kinetic and thermodynamic parameters.

This compound, as a secondary phosphine oxide (SPO), can participate in various reactions, including metal-catalyzed cross-coupling, where it acts as a pre-ligand. researchgate.net A crucial initial step in these reactions is the tautomerization to its trivalent phosphinous acid form.

Computational studies on reactions like the palladium-catalyzed asymmetric arylation of SPOs have detailed the entire catalytic cycle. researchgate.net DFT calculations show that the reaction is initiated by the tautomerization of the SPO, which can be base-assisted or catalyzed by the metal complex itself. researchgate.netresearchgate.net The resulting trivalent phosphinous acid then coordinates to the metal center, enabling subsequent steps like oxidative addition and reductive elimination. researchgate.net Computational chemists locate the transition state for each elementary step, providing a complete picture of the reaction mechanism and identifying the rate-determining step. organic-chemistry.org

This compound exists in a tautomeric equilibrium with its trivalent isomer, ethyl(methyl)phosphinous acid. The pentavalent P(V) oxide form is generally the more stable tautomer when the substituents are electron-donating, such as alkyl groups. nih.govresearchgate.net The energetic landscape of this equilibrium and the mechanism of the proton transfer have been extensively studied using DFT. nih.govmdpi.com

Several pathways for the proton transfer have been computationally investigated:

Direct Intramolecular Transfer: This pathway involves the direct migration of the hydrogen atom from phosphorus to oxygen via a strained three-membered transition state. nih.govnih.gov Calculations show this process has a very high activation barrier (over 220 kJ/mol or ~50-60 kcal/mol), making it kinetically unfeasible under normal conditions. nih.govnih.govresearchgate.net

Intermolecular (Dimer) Transfer: Two molecules of the phosphine oxide can form a dimer, facilitating proton transfer through a more stable six- or eight-membered ring transition state. This pathway has a significantly lower activation barrier than the intramolecular route. scispace.com

Solvent-Assisted Transfer: Protic solvent molecules, particularly water, can act as a bridge for the proton transfer. Calculations have shown that a two-water-molecule bridge provides a low-energy pathway for the tautomerization, drastically reducing the activation barrier compared to the uncatalyzed intramolecular reaction. nih.govnih.gov

DFT calculations provide quantitative data on the thermodynamics (relative stability of tautomers) and kinetics (activation energy of interconversion) of the tautomeric equilibrium. The Gibbs free energy difference (ΔG) between the P(V) and P(III) forms determines their relative populations at equilibrium, while the activation free energy (ΔG‡) determines the rate of interconversion. nih.gov

For secondary phosphine oxides with alkyl substituents like this compound, the P(V) form is thermodynamically favored. nih.gov The solvent plays a critical role; polar solvents can influence the position of the equilibrium and the height of the activation barrier. The Polarizable Continuum Model (PCM) is often used in DFT calculations to account for these solvent effects. mdpi.comscispace.com

Computational studies have quantified the activation barriers for different proton transfer mechanisms in model secondary phosphine oxides.

| Proton Transfer Mechanism | Calculated ΔE‡ (kJ/mol) | Reference Compound | Computational Method |

|---|---|---|---|

| Intramolecular | 224.9 - 231.7 | Dimethylphosphine (B1204785) oxide | B3LYP/6-31+G(d,p) |

| Dimer-mediated | ~150 | H₂P(O)H | DFT/MP2 |

| Water-assisted (1 H₂O) | 92.8 - 98.2 | Dimethylphosphine oxide | B3LYP/6-31+G(d,p) |

| Water-assisted (2 H₂O) | 64.7 | Diphenylphosphine (B32561) oxide | B3LYP/6-31+G(d,p) |

Data is based on model compounds like dimethylphosphine oxide and diphenylphosphine oxide as reported in the literature. nih.govscispace.com

These calculations demonstrate that the direct intramolecular proton transfer is kinetically prohibitive, while solvent-assisted pathways, especially those involving a two-water bridge, are the most energetically favorable routes for the tautomerization of this compound. nih.govnih.gov

Prediction of Spectroscopic Properties

Computational Prediction of Vibrational Spectra

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. This theoretical approach allows for the calculation of vibrational frequencies and the corresponding assignments of these frequencies to specific molecular motions, such as stretching, bending, and torsional modes. For organophosphorus compounds, these computational studies provide valuable insights into their structural and bonding characteristics.

To enhance the accuracy of the predicted frequencies and facilitate comparison with experimental data (which is often recorded in the solid state, whereas calculations are typically for the gaseous state), a scaling factor is often applied. The assignment of the calculated frequencies to specific vibrational modes is achieved through a Potential Energy Distribution (PED) analysis. A PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.

For a molecule like this compound, the vibrational spectrum would be characterized by several key regions corresponding to the vibrations of its functional groups:

C-H Vibrations: The stretching vibrations of the methyl (CH₃) and ethyl (CH₂CH₃) groups are expected to appear in the high-frequency region of the spectrum, typically around 2800-3100 cm⁻¹. Bending and rocking modes for these groups would be found at lower frequencies.

P=O (Phosphoryl) Stretching: The phosphoryl group is a strong infrared absorber and its stretching vibration is a characteristic feature in the spectra of phosphine oxides. This vibration is anticipated to be in the range of 1150-1250 cm⁻¹. The exact position can be influenced by the electronegativity of the substituents on the phosphorus atom.

P-C (Phosphorus-Carbon) Stretching: The stretching vibrations of the P-C bonds would occur at lower frequencies, generally in the 700-800 cm⁻¹ range.

C-C Stretching and Skeletal Vibrations: The stretching of the carbon-carbon bond in the ethyl group and other skeletal deformations would be present in the fingerprint region of the spectrum.

To illustrate the expected output of such a computational study, the following is a hypothetical data table of predicted vibrational frequencies and their assignments for this compound, based on typical ranges observed for similar compounds.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment (Potential Energy Distribution) |

| ~3050 | νₐₛ(CH₃) - Asymmetric stretching of the methyl group C-H bonds |

| ~2980 | νₛ(CH₃) - Symmetric stretching of the methyl group C-H bonds |

| ~2950 | νₐₛ(CH₂) - Asymmetric stretching of the methylene (B1212753) group C-H bonds |

| ~2880 | νₛ(CH₂) - Symmetric stretching of the methylene group C-H bonds |

| ~1460 | δₐₛ(CH₃) - Asymmetric bending of the methyl group H-C-H angles |

| ~1450 | δ(CH₂) - Scissoring of the methylene group H-C-H angle |

| ~1380 | δₛ(CH₃) - Symmetric bending (umbrella) of the methyl group H-C-H angles |

| ~1200 | ν(P=O) - Stretching of the phosphoryl P=O bond |

| ~1040 | ν(C-C) - Stretching of the ethyl group C-C bond |

| ~950 | ρ(CH₃) - Rocking of the methyl group |

| ~780 | ν(P-C) - Stretching of the phosphorus-carbon (ethyl) bond |

| ~720 | ν(P-C) - Stretching of the phosphorus-carbon (methyl) bond |

| Lower Frequencies | Skeletal deformations, torsional modes |

Note: This table is illustrative and does not represent actual calculated data for this compound.

A definitive and detailed analysis would require a specific computational study to be performed on this compound. Such a study would provide the precise theoretical vibrational frequencies, their corresponding infrared and Raman intensities, and a detailed PED for each mode, allowing for a comprehensive understanding of its vibrational properties.

Applications in Catalysis and Coordination Chemistry Involving Ethyl Methyl Phosphine Oxide Ligands

Coordination Chemistry and Ligand Design

The phosphoryl oxygen in ethyl(methyl)phosphine oxide is a key feature that dictates its role in coordination chemistry. The polarity and Lewis basicity of this group allow it to act as an effective ligand for a wide range of metal centers.

Phosphine (B1218219) Oxides as Donor Ligands in Transition Metal Complexes

Phosphine oxides are classified as hard Lewis bases, which leads them to preferentially bind to hard or borderline metal centers. wikipedia.org Coordination almost invariably occurs through the phosphoryl oxygen atom, forming a metal-oxygen (M-O) bond. wikipedia.org The substituents on the phosphorus atom significantly influence the ligand's electronic properties. Alkyl-substituted phosphine oxides, such as this compound, are generally more basic and thus act as better donor ligands compared to their triaryl counterparts like triphenylphosphine (B44618) oxide. wikipedia.org

Upon coordination to a metal, the structure of the phosphine oxide ligand is not significantly altered, with the phosphorus center maintaining its tetrahedral geometry. However, a slight elongation of the P-O bond is typically observed. For instance, the P-O bond distance in free triphenylphosphine oxide is 1.48 Å, which increases to 1.51 Å upon complexation with nickel(II) chloride. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure of the P-O bond upon donation of electron density to the metal center. wikipedia.org

Role of Hemilability and Redox Properties in Metal Coordination

The concept of hemilability is crucial in modern ligand design and catalysis. wwu.edu Hemilabile ligands possess at least two different donor groups, one of which binds strongly to the metal while the other forms a weaker, more labile bond. This allows the ligand to reversibly open a coordination site on the metal center, facilitating substrate binding and catalytic turnover.

Mixed phosphine-phosphine oxide ligands are prime examples of hemilabile systems. wikipedia.orgacs.orgresearchgate.net These ligands contain a soft phosphine donor (P(III)) and a hard phosphine oxide donor (P(V)=O). The M-P bond is typically strong and stable, while the M-O bond from the phosphine oxide is weaker and more easily displaced. researchgate.net This differential binding affinity allows the phosphine oxide group to dissociate, creating a vacant site for catalysis, and then re-coordinate to stabilize intermediates or the final complex.

The redox relationship between phosphines (P(III)) and phosphine oxides (P(V)) is central to many catalytic processes. In reactions like the Wittig, Mitsunobu, and Staudinger reactions, a tertiary phosphine is oxidized to its corresponding phosphine oxide, the formation of the strong P=O bond being the thermodynamic driving force. ru.nlmdpi.com For these reactions to be catalytic in phosphine, the phosphine oxide byproduct must be reduced back to the active P(III) phosphine in situ. ru.nl This redox cycle is a key strategy for developing greener and more atom-economical transformations.

Specific Coordination Modes with Diverse Metal Centers

Phosphine oxides exhibit versatile coordination behavior, adopting various modes depending on the metal center, the steric and electronic properties of the ligand, and the presence of other coordinating species. Simple phosphine oxides like this compound typically act as monodentate ligands, binding through their single oxygen donor.

However, ligands containing multiple phosphine oxide groups can act as chelating or bridging ligands. For example, ligands incorporating two phosphine oxide moieties can form bidentate chelate complexes with a variety of metals, including lanthanides and transition metals. nih.govacs.org The coordination number and geometry of the resulting complexes are diverse. Lanthanide complexes, for instance, often exhibit high coordination numbers (8 or 9), accommodating multiple phosphine oxide and ancillary ligands. staffs.ac.uksoton.ac.ukresearchgate.net

| Metal Complex Example | Metal Center | Ligand | Coordination Mode | Coordination Number |

|---|---|---|---|---|

| [NiCl2(OPPh3)2] | Nickel(II) | Triphenylphosphine oxide | Monodentate (O-bound) | 4 |

| [FeCl2(OPMe3)2] | Iron(II) | Trimethylphosphine (B1194731) oxide | Monodentate (O-bound) | 4 |

| [Ln(NO3)3(Ph3PO)3] | Lanthanides (Ln) | Triphenylphosphine oxide | Monodentate (O-bound) | 9 |

| [Nd(4)2(NO3)2]+ | Neodymium(III) | 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | Bidentate (POP'O' chelate) | Variable |

| [RhCl(nbd)(DPPO)] | Rhodium(I) | {[o-iPr2P–(C6H4)]2P(O)Ph} | Monodentate (P-bound) | 4 |

Organocatalysis Utilizing Phosphine Oxides

Beyond their role as ligands in metal complexes, phosphine oxides have emerged as a significant class of organocatalysts, particularly in asymmetric synthesis.

Nucleophilic Phosphine Catalysis in Organic Transformations

It is important to distinguish the role of phosphines from phosphine oxides in nucleophilic catalysis. The field of nucleophilic phosphine catalysis involves the addition of a P(III) tertiary phosphine to an electrophile to generate a reactive zwitterionic intermediate. nih.gov Many of these transformations, such as the Rauhut-Currier, Morita-Baylis-Hillman, and Wittig reactions, result in the formation of a phosphine oxide as a stoichiometric byproduct. mdpi.comnih.gov

Asymmetric Organocatalysis with Chiral Phosphine Oxides

While phosphine oxides themselves are not nucleophilic at the phosphorus center, chiral phosphine oxides have proven to be highly effective as chiral Lewis base organocatalysts. rsc.org Their utility has been particularly demonstrated in stereoselective transformations. The development of chiral phosphine oxides has been an active area of research, although they have been used less frequently than analogous chiral N-oxides. rsc.org

A prominent mode of action involves the activation of silicon tetrachloride or other chlorosilanes. nih.govjst.go.jpjst.go.jp The chiral phosphine oxide coordinates to the silicon atom to form a chiral hypervalent silicon complex in situ. This complex can then act as a powerful chiral Lewis acid, activating carbonyl compounds towards nucleophilic attack. This strategy has been successfully applied to a range of asymmetric cross-aldol reactions, including those between two different aldehydes, a ketone and an aldehyde, and even two different ketones, with high levels of enantioselectivity. nih.govjst.go.jp Furthermore, this methodology has enabled the first catalytic enantioselective double aldol (B89426) reactions, creating multiple stereocenters in a single operation. jst.go.jpjst.go.jp Chiral phosphine oxides have also been employed as catalysts in other asymmetric reactions, such as Michael additions. thieme-connect.comacs.orgmdpi.com

| Reaction Type | Role of Phosphine Oxide | Key Features | Example Transformation |

|---|---|---|---|

| Asymmetric Aldol Reaction | Chiral Lewis Base Catalyst | Activates chlorosilanes to form a chiral hypervalent silicon complex, which then promotes the reaction. nih.govjst.go.jp | Ketone + Aldehyde → Chiral β-Hydroxy Ketone |

| Asymmetric Double Aldol Reaction | Chiral Lewis Base Catalyst | Mediates a sequential reaction to construct up to four stereogenic centers in one pot. jst.go.jp | Diketone + Aldehyde → Chiral Polyol Derivative |

| Asymmetric Michael Addition | Chiral Lewis Base Catalyst | Promotes the conjugate addition of nucleophiles to α,β-unsaturated compounds. thieme-connect.commdpi.com | Diarylphosphine oxide + Alkenyl Benzimidazole → Chiral Phosphine Product |

| Catalytic Wittig Reaction | Pre-catalyst | Reduced in situ by a silane (B1218182) to the active P(III) phosphine catalyst. mdpi.com | Aldehyde + Wittig Salt → Alkene |

Catalytic Versions of Stoichiometric Reactions (e.g., Wittig, Mitsunobu)

The conversion of stoichiometric phosphorus-mediated reactions into catalytic processes represents a significant advancement in sustainable chemistry, addressing the longstanding issues of poor atom economy and difficult separation of phosphine oxide byproducts. beilstein-journals.orgresearchgate.net In reactions like the Wittig and Mitsunobu, a phosphine is oxidized to a phosphine oxide, which traditionally constitutes a stoichiometric waste product. mdpi.com The development of catalytic variants hinges on the in-situ reduction of the phosphine oxide byproduct back to the active P(III) phosphine, enabling its reentry into the catalytic cycle. beilstein-journals.orgnih.gov

Phosphine oxides, including structures analogous to this compound, can serve as stable pre-catalysts. mdpi.comnih.gov These are reduced in the reaction mixture to generate the active phosphine catalyst. A common strategy involves using silanes, such as phenylsilane (B129415) or diphenylsilane, as mild and selective reducing agents that are compatible with the other reactants like aldehydes or ketones. mdpi.comnih.govresearchgate.net For instance, the first phosphine-catalyzed Wittig reaction utilized a phospholane (B1222863) oxide pre-catalyst, which was reduced in situ by diphenylsilane. nih.govthieme-connect.com This approach allows for the use of catalytic amounts (e.g., 4-10 mol%) of the phosphorus compound. thieme-connect.com

Similarly, the Mitsunobu reaction, which generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) by-products, has been rendered catalytic in phosphine. nih.gov By integrating a phosphine catalytic cycle using a reducing agent like phenylsilane with a catalytic system for the azocarboxylate reagent, a fully catalytic Mitsunobu reaction can be achieved. nih.gov A key challenge in these catalytic cycles is the removal of water, which can hydrolyze intermediate phosphonium (B103445) salts back to the phosphine oxide, thus inhibiting the cycle. core.ac.ukgalchimia.com This is often managed by using azeotropic distillation with a Dean-Stark trap. core.ac.ukgalchimia.com

A different, "redox-neutral" approach for the Mitsunobu reaction has also been developed. core.ac.ukmdpi.com This method uses a bifunctional phosphine oxide catalyst that activates the alcohol without the need for an external reductant, generating water as the sole byproduct. core.ac.uk In this system, the phosphine oxide is the likely resting state of the catalyst, and dehydration to form the active phosphonium intermediates appears to be the turnover-limiting step. core.ac.uk

Table 1: Examples of Catalytic Stoichiometric Reactions

| Reaction | Catalyst System | Reducing Agent | Key Feature |

|---|---|---|---|

| Wittig | 3-Methyl-1-phenylphospholane 1-oxide | Diphenylsilane | First example of a Wittig reaction catalytic in phosphine. thieme-connect.comresearchgate.net |

| Mitsunobu | 1-Phenylphospholane | Phenylsilane | Achieves a system catalytic in phosphine. nih.gov |

| Mitsunobu | Phenolic tertiary phosphine oxide | None (Redox-neutral) | Avoids external reductants, producing only water as a byproduct. core.ac.ukmdpi.com |

| Aza-Wittig | Triphenylphosphine / Copper triflate | Silane | Dual catalytic system for the aza-Wittig reaction and phosphine oxide reduction. beilstein-journals.orgnih.gov |

C-O Bond Activation and Functionalization

Phosphine oxides are emerging as effective catalysts for the activation and functionalization of C-O bonds, particularly in alcohols, which are typically unreactive. A novel approach involves a purely catalytic, redox-neutral Mitsunobu reaction promoted by a substoichiometric amount of a bifunctional phenolic tertiary phosphine oxide. mdpi.com This system facilitates the nucleophilic substitution of alcohols, effectively activating the C-O bond without the need for stoichiometric activating agents or generating traditional phosphine oxide waste. mdpi.com Kinetic studies of these systems indicate that substituents on both the phenolic and phosphine oxide parts of the catalyst can significantly influence its turnover frequency (TOF). mdpi.com

Another strategy for C-O bond activation employs a dual-catalysis system. For example, a nickel/photoredox dual catalysis platform has been developed for the cross-coupling of heteroaromatic bromides with free benzyl (B1604629) alcohols. rsc.org This method enables C-O bond activation through the catalytic generation of an alkyl radical from the alcohol, demonstrating high functional group tolerance and broad substrate scope. rsc.org While not directly using a phosphine oxide as the primary catalyst, the broader field of phosphine-enabled catalysis highlights the importance of phosphorus compounds in facilitating challenging bond activations.

Transition Metal Catalysis with Phosphine Oxide Ligands

Phosphine oxides are versatile ligands in homogeneous catalysis, often serving as pre-ligands for transition metal complexes. chimia.chwikipedia.org Secondary phosphine oxides (SPOs), such as this compound, exist in tautomeric equilibrium between the pentavalent phosphine oxide and the trivalent phosphinous acid forms. chimia.chresearchgate.net Upon coordination to a late transition metal like palladium, this equilibrium can shift to favor the phosphinous acid tautomer, which is the active ligand. chimia.ch This behavior makes SPOs stable, air-tolerant pre-ligands that are easier to handle than their corresponding air-sensitive phosphines. chimia.ch

In palladium-catalyzed cross-coupling reactions, phosphine oxide ligands have proven effective. They can act as stabilizing ligands, accelerating reaction rates compared to traditional phosphine ligands. nih.gov For example, triphenylphosphine oxide has been used as a ligand in the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides, yielding unsymmetrical biaryls in good yields. nih.gov The first use of phosphine oxides as ligand precursors for cross-coupling reactions demonstrated their utility in C-C, C-N, and C-S bond formation with unactivated aryl chlorides. nih.gov

The hemilabile nature of mixed phosphine-phosphine oxide ligands is also beneficial in catalysis. acs.orgwikipedia.org These ligands have both a strongly coordinating phosphine group and a weakly coordinating phosphine oxide group. This allows the phosphine oxide end to dissociate from the metal center, opening a coordination site for substrate binding during the catalytic cycle. wikipedia.org Phosphine ligands in general are crucial for many homogeneous catalytic processes, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, as they allow for the fine-tuning of the electronic and steric properties of the metal catalyst to optimize reactivity and selectivity. cfmot.degessnergroup.com

Table 2: Applications of Phosphine Oxides in Homogeneous Catalysis

| Catalytic Reaction | Metal | Phosphine Oxide Type | Role of Phosphine Oxide |

|---|---|---|---|

| Cross-Coupling | Palladium | Triphenylphosphine oxide | Stabilizing ligand, accelerating the reaction. nih.gov |

| Cross-Coupling | Palladium | Secondary Phosphine Oxides (SPOs) | Air-stable pre-ligand, forming active phosphinous acid complex. chimia.ch |

| Cross-Coupling | Palladium | Di(1-adamantyl)-n-butylphosphine oxide | Pre-ligand for Suzuki, Sonogashira, and Heck couplings. nih.gov |

| Ethylene Polymerization | Chromium | Phenoxy-phosphine oxide | Stabilizes the active species and protects the catalytic site. researchgate.net |

A primary drawback of many phosphorus-mediated reactions is the generation of stoichiometric phosphine oxide waste, which has poor atom economy and complicates product purification. researchgate.netnih.govru.nl To overcome this, significant research has focused on developing catalytic cycles that regenerate the active phosphine from its oxide, a concept known as phosphorus recycling. nih.govacs.org

Two main strategies have emerged: redox-driven and redox-neutral catalysis. nih.govru.nlacs.org

Redox-Driven Catalysis : This is the most common approach and involves the in situ reduction of the phosphine oxide (P(V)) byproduct back to the active phosphine (P(III)) using a stoichiometric reducing agent. nih.govru.nl Silanes are frequently employed for this purpose due to their selective reactivity. ru.nl This strategy is central to the catalytic Wittig and Mitsunobu reactions, where the phosphine oxide is used as a pre-catalyst that enters a redox cycle. nih.govthieme-connect.com Recent advances have also explored electroreduction to transform triphenylphosphine oxide back into triphenylphosphine, offering a potentially greener alternative to chemical reductants. acs.org

Redox-Neutral Catalysis : This strategy avoids external reductants by activating the phosphine oxide to form another reactive P(V) species. nih.gov The active P(V) intermediate reacts with the substrates and regenerates the initial phosphine oxide, closing the catalytic loop without changing the oxidation state of the phosphorus atom. nih.govacs.org This approach has been successfully applied to the Mitsunobu reaction, using specialized phosphine oxide catalysts. core.ac.uk

These strategies are crucial for making classical organophosphorus reactions more sustainable and economically viable, particularly on an industrial scale. thieme-connect.comru.nl

Advanced Materials Science Applications of Phosphine Oxide Derivatives

Building Blocks for Complex Organophosphorus Materials

Phosphine (B1218219) oxide derivatives serve as versatile building blocks in the synthesis of complex organophosphorus materials, including functional polymers and nanostructured materials. mdpi.comklinger-lab.descitechdaily.com Their incorporation into polymer chains can impart specific properties such as flame retardancy, thermal stability, and altered solubility. bldpharm.comresearchgate.net The tetrahedral structure of the phosphine oxide group can influence the morphology and chain packing of polymers. bldpharm.com

For instance, tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) is utilized as a crosslinker or chain-extender to create flame-retardant polyurethanes, polyethers, and polyesters. researchgate.net The reactivity of the phosphine oxide group and its substituents allows for its use in various polymerization and modification reactions. This versatility enables the creation of tailor-made materials for specific applications by carefully selecting the organic groups attached to the phosphorus atom. mdpi.comklinger-lab.de The development of new synthetic methods continues to expand the library of phosphine oxide-based monomers and precursors, facilitating the design of next-generation organophosphorus materials with controlled architectures and functionalities. klinger-lab.de

Role in Optoelectronic Materials

Phosphine oxide derivatives have emerged as a crucial component in the field of optoelectronics, particularly in the development of organic electronic devices. nih.gov Their robust chemical and thermal stability, combined with their electronic properties, makes them suitable for various roles in these devices. wikipedia.orgnih.gov The key feature of the phosphine oxide group in this context is its strong electron-withdrawing nature, which allows for the tuning of the energy levels of organic semiconductors. rsc.org This property is essential for designing efficient host materials and electron-transporting materials (ETMs) in devices like organic light-emitting diodes (OLEDs). nih.govrsc.org

In the architecture of OLEDs, phosphine oxide-containing materials are frequently employed as hosts for phosphorescent emitters or as electron-transporting layers. rsc.org Their high triplet energy levels prevent the back-transfer of energy from the phosphorescent guest molecule to the host, which is critical for achieving high efficiency in phosphorescent OLEDs (PhOLEDs). The strong electron-withdrawing capability of the phosphine oxide moiety facilitates efficient electron injection and transport, contributing to balanced charge carrier mobilities within the device. rsc.orgyoutube.com

The use of phosphine oxide derivatives has led to the demonstration of red, green, and blue PhOLEDs with high external quantum efficiencies, in some cases exceeding 20%. rsc.org The incorporation of bulky groups, such as tetraphenylsilane, alongside phosphine oxide units can create bipolar host materials that effectively confine charge carriers and excitons within the emissive layer, further enhancing device performance. rsc.org The continued development of novel phosphine oxide-based molecules is a promising strategy for advancing OLED technology, aiming for higher efficiency, longer operational lifetimes, and improved color purity. youtube.comrsc.org

Nanomaterial Stabilization and Functionalization

The phosphine oxide group is an effective ligand for the stabilization and functionalization of various nanomaterials, including metal and metal oxide nanoparticles. nih.gov Its ability to coordinate to metal surfaces provides a stable capping layer that prevents nanoparticle aggregation, which is crucial for maintaining their unique size-dependent properties. windows.netmatilda.science The organic substituents on the phosphine oxide can be tailored to control the solubility and compatibility of the nanoparticles in different media and to introduce additional functionalities. researchgate.net

Phosphine oxide derivatives have been successfully employed to stabilize gold nanoparticles (AuNPs). windows.netrsc.org These ligands can effectively cap the surface of AuNPs synthesized via chemical reduction methods, yielding stable colloidal solutions. matilda.science The stability of these functionalized AuNPs is influenced by the specific structure of the phosphine oxide ligand used. rsc.org

Research has shown that AuNPs stabilized with certain phosphine oxide ligands can remain stable for several months without evidence of aggregation. windows.netrsc.org The size of the resulting nanoparticles can also be controlled by the choice of ligand and synthesis conditions. rsc.org

| Stabilizing Ligand | Particle Size (nm, via TEM) | Observed Stability |

|---|---|---|

| (3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A) | 55 ± 13.6 | 3 months |

| (3-thioacetylpropyl)-diphenylphosphine oxide (4B) | 40 ± 8 | 5 months |

| (3-thioacetylpropyl)-thiodiphenylphosphine oxide (7) | 25 ± 6 | 5 months |

| (3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide (10) | 43 ± 7 | 3 months |

Applications in Separation Science

Organophosphorus compounds, including phosphine oxides, are widely utilized as extractants in separation science, particularly for the recovery of metals. mdpi.com Their effectiveness stems from their ability to form stable complexes with a variety of metal ions through mechanisms such as solvation and chelation. mdpi.com The selectivity of these extractants can be tuned by modifying the organic substituents attached to the phosphorus atom, which influences the steric and electronic properties of the molecule. mdpi.com

Phosphine oxides are classified as neutral extractants and are particularly effective in solvent extraction processes for recovering valuable or hazardous metals from aqueous solutions, such as industrial wastewater or hydrometallurgical leachates. mdpi.comcore.ac.uk

Phosphine oxides demonstrate excellent capabilities for the extraction and complexation of heavy metals. mdpi.com The phosphoryl oxygen atom acts as a hard Lewis base, readily donating its electron pair to coordinate with metal ions (Lewis acids). researchgate.net This interaction is central to the formation of stable metal-ligand complexes that can be selectively extracted from an aqueous phase into an organic solvent.

Compounds like tri-n-octylphosphine oxide (TOPO) are effective in extracting transition metals such as zinc (Zn) and iron (Fe), as well as actinides like uranium. researchgate.net The efficiency of extraction can be influenced by factors such as the pH of the aqueous solution and the nature of other anions present. researchgate.net Studies have shown that phosphine oxides can be part of synergistic extraction mixtures, where their performance is enhanced by the presence of other organophosphorus extractants, leading to improved separation factors and efficiencies. researchgate.net

Q & A

Basic Research Questions

Q. What are the established experimental protocols for synthesizing ethyl(methyl)phosphine oxide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves the oxidation of ethyl(methyl)phosphine using controlled amounts of oxidizing agents (e.g., hydrogen peroxide or ozone). Optimization requires systematic variation of parameters such as temperature (20–80°C), solvent polarity (e.g., dichloromethane vs. ethanol), and stoichiometric ratios of reactants. Yield improvements can be tracked via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to monitor byproduct formation .

- Data Consideration : Comparative tables of reaction conditions (e.g., solvent, oxidizer concentration) versus yield percentages should be included in supplementary materials for reproducibility.

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection or GC-MS can quantify impurities.

- Structural Confirmation : P NMR is critical for verifying the phosphine oxide moiety, while H/C NMR and infrared (IR) spectroscopy confirm alkyl group integrity. X-ray crystallography may resolve ambiguities in stereochemistry .

- Data Contradiction Note : Discrepancies between theoretical and observed IR absorption bands may arise from solvent interactions; replicate measurements in anhydrous conditions are advised.

Q. How should researchers safely handle and store this compound given its potential reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.